molecular formula C21H15I2N7O3 B15042078 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[3,5-diiodo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[3,5-diiodo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B15042078
M. Wt: 667.2 g/mol
InChI Key: NNKSWCWAZOSJCF-MRUKODCESA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, benzodiazole, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving appropriate nitrile and hydrazine derivatives under acidic or basic conditions.

    Introduction of the benzodiazole moiety: This step often involves the condensation of o-phenylenediamine with suitable carboxylic acid derivatives.

    Attachment of the acetohydrazide group: This is typically done through hydrazinolysis of an ester or amide precursor.

    Final coupling reaction: The final step involves the coupling of the intermediate with 3,5-diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde under conditions that favor the formation of the desired hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its energetic properties could be explored for use in high-performance materials, such as explosives or propellants.

    Industrial Chemistry: The compound could serve as a precursor for the synthesis of other complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: This compound shares the oxadiazole ring and has similar energetic properties.

    1,2,4-Oxadiazole-derived ionic salts: These compounds also contain the oxadiazole ring and are used in energetic materials.

Uniqueness

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions and reactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H15I2N7O3

Molecular Weight

667.2 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H15I2N7O3/c1-2-7-32-19-12(8-13(22)9-14(19)23)10-25-27-17(31)11-30-16-6-4-3-5-15(16)26-21(30)18-20(24)29-33-28-18/h1,3-6,8-10H,7,11H2,(H2,24,29)(H,27,31)/b25-10-

InChI Key

NNKSWCWAZOSJCF-MRUKODCESA-N

Isomeric SMILES

C#CCOC1=C(C=C(C=C1I)I)/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Canonical SMILES

C#CCOC1=C(C=C(C=C1I)I)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

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